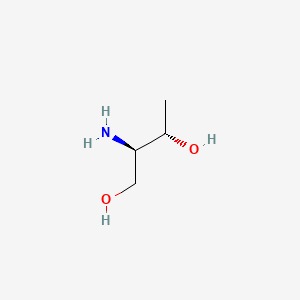

(2R,3S)-2-aminobutane-1,3-diol

Descripción general

Descripción

“(2R,3S)-2-aminobutane-1,3-diol” is a chiral compound. The “R” and “S” designations are derived from the Cahn-Ingold-Prelog system, which allows us to unambiguously define the stereochemical configuration of any stereocenter .

Synthesis Analysis

The synthesis of similar compounds involves the use of protective groups and various reagents. For instance, the TBS protective group of a compound was removed by treatment with tetra(n-butyl)ammonium fluoride (TBAF), and the resulting alcohol was tosylated to give a tosylate. Finally, the tosylate was treated with lithium di(n-decyl)cuprate .Molecular Structure Analysis

The molecular structure of “(2R,3S)-2-aminobutane-1,3-diol” can be analyzed using the rules of stereochemistry. The “R” and “S” designations indicate the configuration of the chiral centers in the molecule .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the synthesis of (2R,3S)-2-hydroxymethylpyrrolidin-3-ol (CYB-3) and its C (3) epimer has been achieved in multiple steps from D-serine .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, diastereomers have different physical properties. They do not have the same overall shape, fit together in different ways, and experience different intermolecular attractions . Moreover, the compound (2R,3S)-2,3-dichlorobutane has a density of 1.1±0.1 g/cm3, a boiling point of 110.5±8.0 °C at 760 mmHg, and a vapour pressure of 27.9±0.2 mmHg at 25°C .Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of (2R,3S)-2-aminobutane-1,3-diol, also known as L-ALLO-THREONINOL:

Peptide Synthesis

L-ALLO-THREONINOL is commonly used in solution phase peptide synthesis. Its amino alcohol structure makes it a valuable building block for creating peptides, which are essential in various biological and medical research applications. The compound’s ability to form stable peptide bonds enhances its utility in synthesizing complex peptides and proteins .

Nucleic Acid Modification

L-ALLO-THREONINOL can be used as an artificial abasic nucleoside in the synthesis and modification of oligodeoxynucleotides. This application is crucial in genetic research and biotechnology, where modified nucleotides are used to study DNA and RNA functions, interactions, and stability .

Xeno Nucleic Acid (XNA) Synthesis

Research has demonstrated the use of L-ALLO-THREONINOL in the synthesis of acyclic L-threoninol nucleic acid (L-aTNA). This XNA is significant in the study of alternative genetic systems and the origin of life. The compound’s ability to facilitate template-directed synthesis of XNA polymers highlights its potential in synthetic biology and evolutionary studies .

Enzyme Catalysis

L-ALLO-THREONINOL is involved in enzyme-catalyzed reactions, particularly those mediated by threonine aldolases. These enzymes catalyze the formation of β-hydroxy-α-amino acids, which are important intermediates in the synthesis of pharmaceuticals and fine chemicals. The compound’s role in these reactions underscores its importance in biocatalysis and green chemistry .

Pharmaceutical Intermediates

The compound is used in the synthesis of various pharmaceutical intermediates. For example, β-hydroxy-α-amino acids derived from L-ALLO-THREONINOL are key precursors in the production of drugs like thiamphenicol and florfenicol, which are antibiotics used in veterinary medicine .

Thermostability Enhancement

L-ALLO-THREONINOL has been studied for its role in enhancing the thermostability of enzymes. By modifying the active sites of enzymes such as l-threonine aldolase, researchers have improved the enzyme’s stability and activity at higher temperatures. This application is particularly valuable in industrial processes that require robust and stable enzymes .

Chemical Ligation

The compound is used in chemical ligation techniques to create stable bonds between nucleic acid fragments. This application is essential in the development of new genetic tools and technologies, including the creation of synthetic genes and the study of genetic replication mechanisms .

Biochemical Research

L-ALLO-THREONINOL is utilized in various biochemical research applications, including the study of enzyme mechanisms and the development of new biochemical assays. Its unique structure allows it to interact with different biological molecules, providing insights into their functions and interactions .

Mecanismo De Acción

Target of Action

L-ALLO-THREONINOL, also known as (2R,3S)-2-aminobutane-1,3-diol, is an amino alcohol .

Mode of Action

It is known that amino alcohols, the class of organic compounds to which l-allo-threoninol belongs, contain an alkyl chain with an amine group bound to the c1 atom and an alcohol group bound to the c2 atom .

Biochemical Pathways

L-ALLO-THREONINOL is commonly used in solution phase peptide synthesis . It can be used as an artificial abasic nucleoside in the synthesis and modification of oligodeoxynucleotide and can also be utilized to synthesize pyrene-L-threoninyl analogues .

Safety and Hazards

Direcciones Futuras

The future directions in the study of similar compounds involve further exploration of their stereochemistry. For instance, determining the R/S configurations on a Fischer projection is an area of interest . Additionally, the study of the microbial production of isocitric acid, a compound similar to “(2R,3S)-2-aminobutane-1,3-diol”, has potential therapeutic applications .

Propiedades

IUPAC Name |

(2R,3S)-2-aminobutane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2/c1-3(7)4(5)2-6/h3-4,6-7H,2,5H2,1H3/t3-,4+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVQIIBPDFTEKM-IUYQGCFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3S)-2-aminobutane-1,3-diol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.